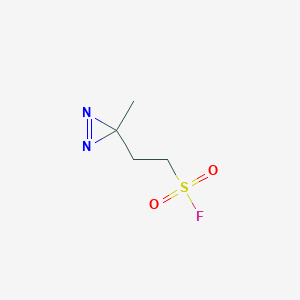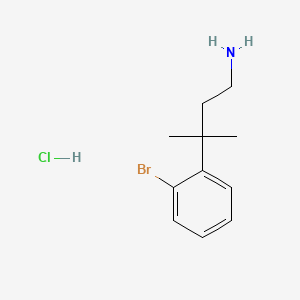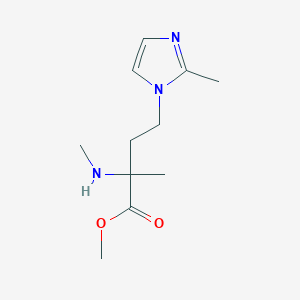
Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a complex organic compound that features an imidazole ring, a methylamino group, and a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic reactions. One common approach is the construction of the imidazole ring followed by the introduction of the ester and amino groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester and amino groups can engage in covalent or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Methyl 2-methyl-4-(1h-imidazol-1-yl)-2-(methylamino)butanoate: Lacks the additional methyl group on the imidazole ring.
Ethyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 2-methyl-2-(methylamino)-4-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-5-11(2,12-3)10(15)16-4/h6,8,12H,5,7H2,1-4H3 |
InChIキー |
CIICRONAPCJNQR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CCC(C)(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


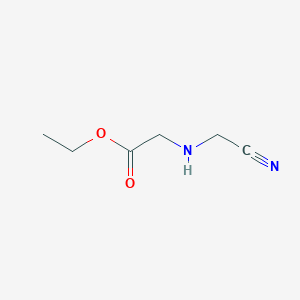
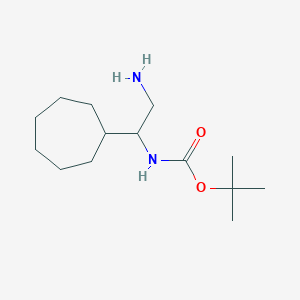


![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)

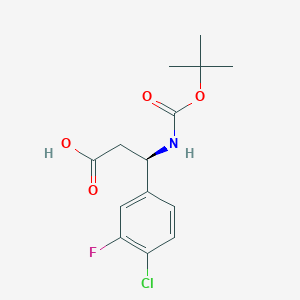
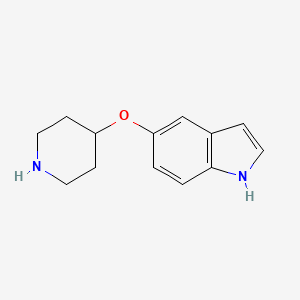
![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
